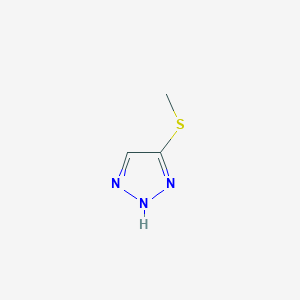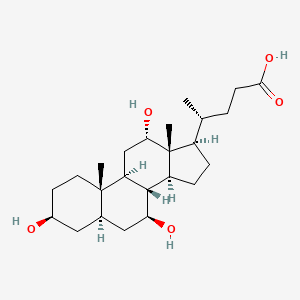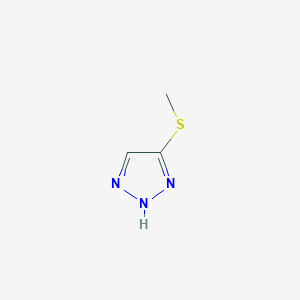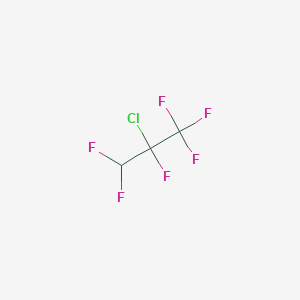![molecular formula C13H16ClF3N2O B13793954 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 2-chloro-3-(trifluoromethoxy)phenyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine typically involves the reaction of 2-chloro-3-(trifluoromethoxy)aniline with ethylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields azido derivatives, while oxidation with hydrogen peroxide produces N-oxides .
Applications De Recherche Scientifique
1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Studies: The compound is employed in studies investigating receptor-ligand interactions and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its binding affinity to target sites. The chloro group can participate in hydrogen bonding and van der Waals interactions, further stabilizing the compound-receptor complex .
Comparaison Avec Des Composés Similaires
- 1-[2-Chloro-4-(trifluoromethoxy)phenyl]-4-methylpiperazine
- 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-isopropylpiperazine
- 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-benzylpiperazine
Comparison: Compared to its analogs, 1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine exhibits unique properties due to the ethyl group’s influence on its steric and electronic characteristics. This modification can affect the compound’s reactivity, solubility, and biological activity, making it a valuable candidate for specific applications where other analogs may not be as effective .
Propriétés
Formule moléculaire |
C13H16ClF3N2O |
|---|---|
Poids moléculaire |
308.73 g/mol |
Nom IUPAC |
1-[2-chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine |
InChI |
InChI=1S/C13H16ClF3N2O/c1-2-18-6-8-19(9-7-18)10-4-3-5-11(12(10)14)20-13(15,16)17/h3-5H,2,6-9H2,1H3 |
Clé InChI |
YEVDJFVDHDZMJS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=C(C(=CC=C2)OC(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)



![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)

![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)



![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)

